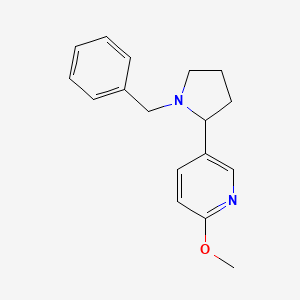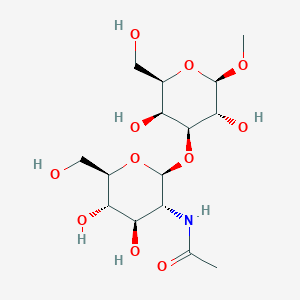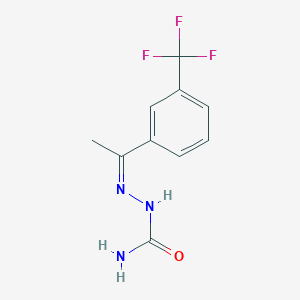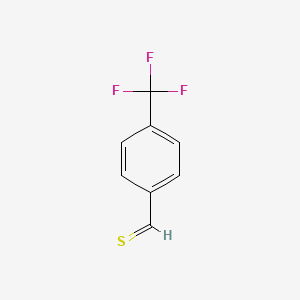
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a heterocyclic compound that contains both pyridine and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the pyrrolidine ring and the methoxy group on the pyridine ring contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 1-benzyl-2-pyrrolidinone with a suitable reducing agent can yield 1-benzylpyrrolidine.
Substitution on the Pyridine Ring: The methoxy group can be introduced onto the pyridine ring through nucleophilic substitution reactions. For instance, 2-chloropyridine can be reacted with sodium methoxide to form 2-methoxypyridine.
Coupling Reaction: The final step involves coupling the 1-benzylpyrrolidine with 2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium hydride, or organolithium compounds.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the methoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Benzylpyrrolidin-2-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propiedades
Fórmula molecular |
C17H20N2O |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
5-(1-benzylpyrrolidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-20-17-10-9-15(12-18-17)16-8-5-11-19(16)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3 |
Clave InChI |
ZRDQMYXDLAKLOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)


![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)

![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)

![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)


palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
